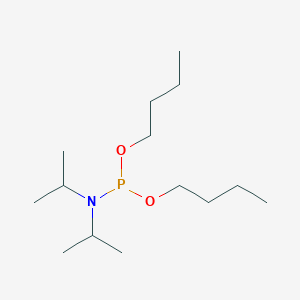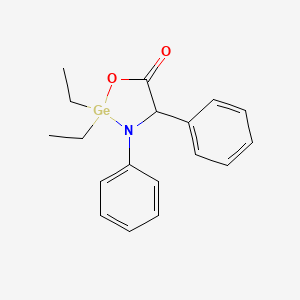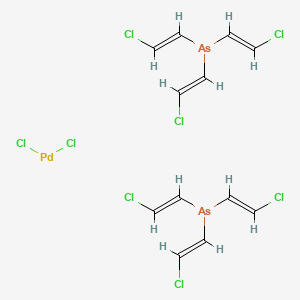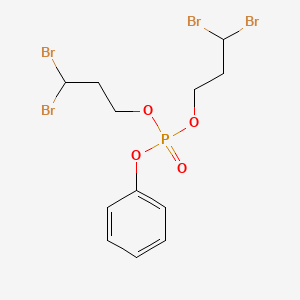
Bis(3,3-dibromopropyl) phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,3-dibromopropyl) phenyl phosphate is an organophosphorus compound that contains bromine atoms. It is known for its flame-retardant properties and is used in various industrial applications. The compound’s molecular formula is C12H15Br4O4P, and it consists of a phenyl group attached to a phosphate group, which is further bonded to two 3,3-dibromopropyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,3-dibromopropyl) phenyl phosphate typically involves the reaction of phenyl phosphate with 3,3-dibromopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through various techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3,3-dibromopropyl) phenyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce brominated phenyl phosphates, while substitution reactions can yield various substituted phenyl phosphates .
Applications De Recherche Scientifique
Bis(3,3-dibromopropyl) phenyl phosphate has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems and its role as a flame retardant.
Medicine: Investigated for its potential use in medical applications due to its unique chemical properties.
Industry: Widely used in the production of flame-retardant materials for textiles, plastics, and other industrial products
Mécanisme D'action
The mechanism of action of bis(3,3-dibromopropyl) phenyl phosphate involves its interaction with various molecular targets. The compound exerts its effects by disrupting the combustion process, thereby preventing the spread of flames. It achieves this by releasing bromine radicals, which interfere with the free radical chain reactions that sustain combustion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,3-dibromopropyl) phosphate: Another flame retardant with similar properties but different bromine positioning.
Tris(2,3-dibromopropyl) phosphate: A related compound with three brominated propyl groups instead of two
Uniqueness
Bis(3,3-dibromopropyl) phenyl phosphate is unique due to its specific molecular structure, which provides distinct flame-retardant properties. The positioning of the bromine atoms and the phenyl group contribute to its effectiveness and stability in various applications .
Propriétés
Numéro CAS |
62785-00-6 |
|---|---|
Formule moléculaire |
C12H15Br4O4P |
Poids moléculaire |
573.83 g/mol |
Nom IUPAC |
bis(3,3-dibromopropyl) phenyl phosphate |
InChI |
InChI=1S/C12H15Br4O4P/c13-11(14)6-8-18-21(17,19-9-7-12(15)16)20-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Clé InChI |
ADTACSAGFQCPRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(OCCC(Br)Br)OCCC(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


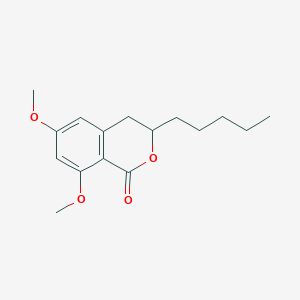
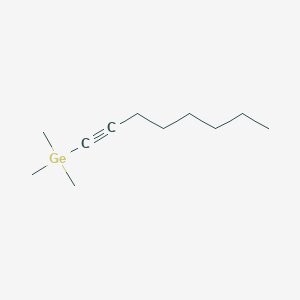

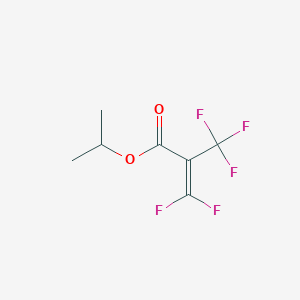

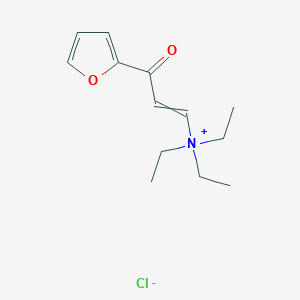

![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
